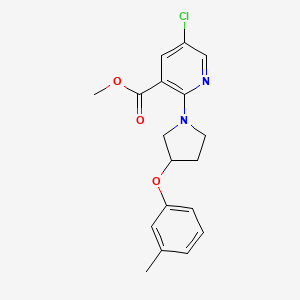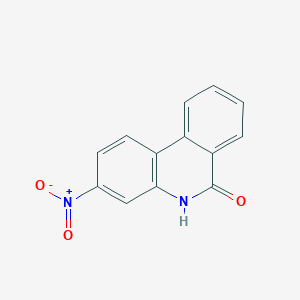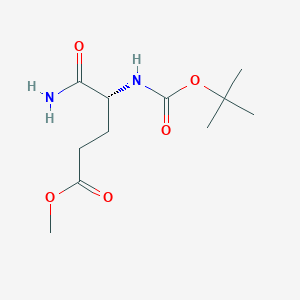![molecular formula C8H10N4O B8277421 2-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-ol](/img/structure/B8277421.png)
2-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-ol is a heterocyclic compound that features a pyrrolo[2,1-f][1,2,4]triazine core. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both amino and hydroxyl functional groups makes it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-ol can be achieved through several methods:
Synthesis from Pyrrole Derivatives: This method involves the reaction of pyrrole derivatives with suitable reagents to form the pyrrolo[2,1-f][1,2,4]triazine core.
Bromohydrazone Method: This involves the formation of bromohydrazone intermediates, which are then cyclized to form the pyrrolo[2,1-f][1,2,4]triazine ring.
Triazinium Dicyanomethylide Formation: This method involves the formation of triazinium dicyanomethylide intermediates, which are then converted to the desired compound through subsequent reactions.
Multistep Synthesis: This involves multiple steps, including the formation of intermediate compounds that are then converted to the final product.
Transition Metal Mediated Synthesis: This method utilizes transition metals as catalysts to facilitate the formation of the pyrrolo[2,1-f][1,2,4]triazine core.
Rearrangement of Pyrrolooxadiazines: This involves the rearrangement of pyrrolooxadiazine intermediates to form the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves scalable methodologies that ensure high yield and purity. One such method involves the use of pyrrole, chloramine, and formamidine acetate as starting materials, followed by process optimization to achieve a yield of 55% .
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, often involving halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-ol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may act as an inhibitor of viral RNA polymerase, thereby preventing viral replication . The compound’s amino and hydroxyl groups allow it to form hydrogen bonds and interact with active sites of enzymes or receptors, modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Remdesivir: An antiviral drug that contains the pyrrolo[2,1-f][1,2,4]triazine core and is used in the treatment of COVID-19.
Brivanib Alaninate: An antitumorigenic drug that also features the pyrrolo[2,1-f][1,2,4]triazine core.
BMS-690514: An EGFR inhibitor used in clinical trials for cancer treatment.
Uniqueness
Its ability to participate in various types of reactions and its role as an intermediate in the synthesis of important drugs highlight its significance in both research and industry .
Eigenschaften
Molekularformel |
C8H10N4O |
|---|---|
Molekulargewicht |
178.19 g/mol |
IUPAC-Name |
2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)ethanol |
InChI |
InChI=1S/C8H10N4O/c9-8-7-2-1-6(3-4-13)12(7)11-5-10-8/h1-2,5,13H,3-4H2,(H2,9,10,11) |
InChI-Schlüssel |
IYTYUAAEEMORJI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N2C(=C1)C(=NC=N2)N)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


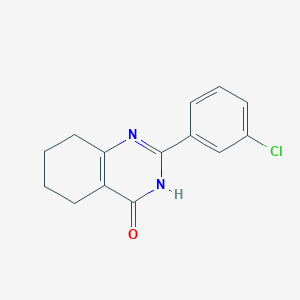

![N-[4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]butyl]-1,2-benzothiazole-3-carboxamide;hydrochloride](/img/structure/B8277350.png)
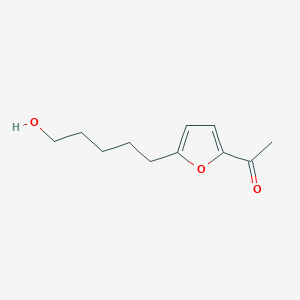


![4-[3-(6-Isopropyl-quinolin-8-yl)-benzyloxy]-benzoic acid isopropyl ester](/img/structure/B8277389.png)

